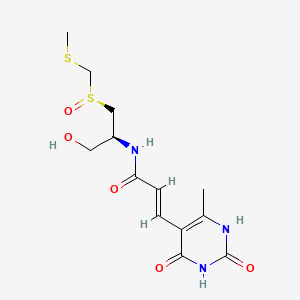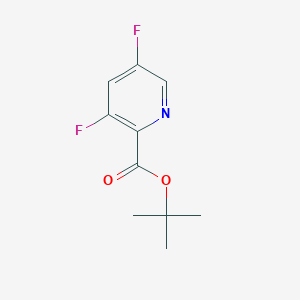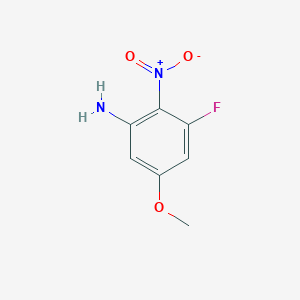![molecular formula C46H89NO8 B8136220 12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide](/img/structure/B8136220.png)
12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide is a deuterated form of C22 Glucosylceramide, an endogenous glucosylceramide. This compound is primarily used as an internal standard for the quantification of C22 glucosylceramide by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . Glucosylceramides are major constituents of skin lipid membranes, playing a crucial role in maintaining the water permeability barrier .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide involves the incorporation of deuterium atoms into the glucosylceramide molecule. This is typically achieved through deuterium exchange reactions or by using deuterated starting materials . The reaction conditions often involve the use of chloroform, methanol, and deionized water in specific ratios to ensure solubility and stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C to maintain its stability over extended periods .
Analyse Des Réactions Chimiques
Types of Reactions
12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized glucosylceramides, while reduction could produce reduced forms of the compound .
Applications De Recherche Scientifique
12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of glucosylceramides.
Biology: Plays a role in studying the lipid composition of cell membranes and their functions.
Medicine: Investigated for its potential role in skin barrier function and related disorders.
Industry: Utilized in the development of skincare products and pharmaceuticals targeting skin health.
Mécanisme D'action
The mechanism of action of 12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide involves its role in maintaining the water permeability barrier of the skin. It interacts with other lipids in the skin membrane to form a protective barrier that prevents water loss . The molecular targets include various enzymes involved in lipid metabolism, such as phospholipase A2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
C22 Glucosylceramide (d181/220): The non-deuterated form of the compound, used for similar applications but without the isotopic labeling.
C24 Glucosylceramide (d181/240): Another glucosylceramide with a longer fatty acid chain, used in similar research applications.
C16 Glucosylceramide (d181/160): A glucosylceramide with a shorter fatty acid chain, also used in lipid research.
Uniqueness
The uniqueness of 12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide lies in its deuterated form, which makes it an excellent internal standard for mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of glucosylceramides in complex biological samples .
Propriétés
IUPAC Name |
12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43+,44-,45+,46+/m0/s1/i18D2,19D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGARKIIFOHVPF-MFKLBOLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H89NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
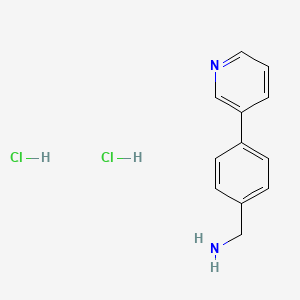
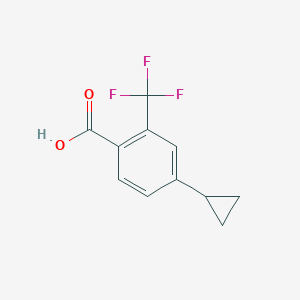
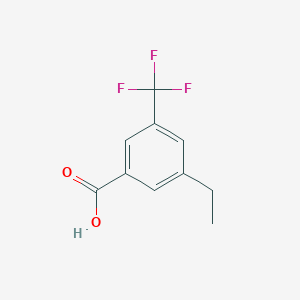
![5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8136153.png)
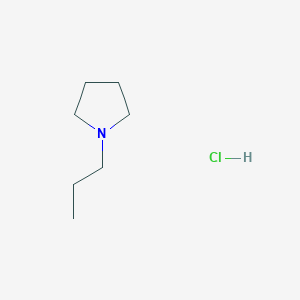
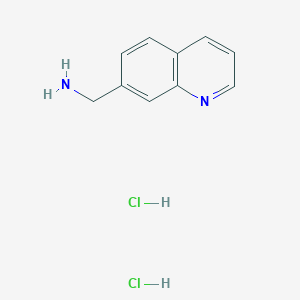
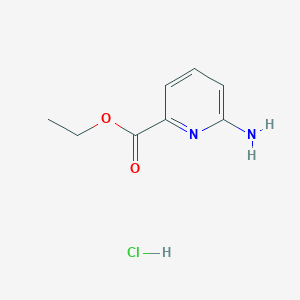
![(1S,9S)-11-acetyl-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8136174.png)
![N-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B8136181.png)
![(1R,3S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B8136198.png)
![3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid](/img/structure/B8136202.png)
